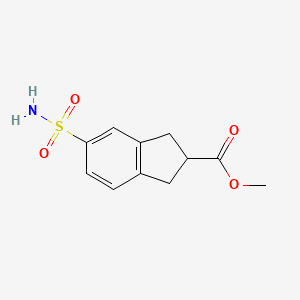
3-cyano-N-(1-cyano-1-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(1-cyano-1-methylbutyl)benzamide is an organic compound with the molecular formula C14H15N3O It is characterized by the presence of a benzamide group, a cyano group, and a 1-cyano-1-methylbutyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1-cyano-1-methylbutyl)benzamide typically involves the reaction of benzoyl chloride with 1-cyano-1-methylbutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyano-N-(1-cyano-1-methylbutyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and benzamide groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyano derivatives.
Applications De Recherche Scientifique
3-cyano-N-(1-cyano-1-methylbutyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-cyano-N-(1-cyano-1-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-cyano-N-(1-methylbutyl)benzamide
- N-(1-cyano-1-methylbutyl)benzamide
- 3-cyano-N-(1-cyanoethyl)benzamide
Uniqueness
3-cyano-N-(1-cyano-1-methylbutyl)benzamide is unique due to the presence of both a cyano group and a 1-cyano-1-methylbutyl substituent. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Propriétés
IUPAC Name |
3-cyano-N-(2-cyanopentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-7-14(2,10-16)17-13(18)12-6-4-5-11(8-12)9-15/h4-6,8H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUSEXCIVJOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)NC(=O)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-chloropyridin-2-yl)formamido]acetic acid](/img/structure/B2671505.png)
![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)

![ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate](/img/structure/B2671508.png)
amine](/img/structure/B2671510.png)
![3,4-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2671511.png)
![4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide](/img/structure/B2671512.png)
![3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2671513.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)

![2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one](/img/structure/B2671522.png)

![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)

